molecular formula C16H26Cl2N2O B2800656 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride CAS No. 2138180-89-7

4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride

Cat. No.: B2800656
CAS No.: 2138180-89-7
M. Wt: 333.3
InChI Key: SSCJBCMANANQTB-UHFFFAOYSA-N
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Description

4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a spirocyclic compound featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core substituted with a benzyl group at position 4 and a methyl group at position 2. The benzyl group enhances steric bulk and aromatic interactions, while the methyl group contributes to stereoelectronic effects, influencing receptor binding and metabolic stability . The dihydrochloride salt form improves solubility, a critical factor for bioavailability in therapeutic applications .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O.2ClH/c1-14-11-18(12-15-5-3-2-4-6-15)13-16(19-14)7-9-17-10-8-16;;/h2-6,14,17H,7-13H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCJBCMANANQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC2(O1)CCNCC2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride typically involves multiple steps, starting with the formation of a suitable precursor molecule. One common approach is the cyclization of a diamine with a suitable benzyl halide under controlled conditions. The reaction conditions often require the use of a strong base and a solvent such as dichloromethane or dimethylformamide.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions often use alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of treatments for various diseases.

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has been extensively modified to explore structure-activity relationships (SAR). Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Pharmacological Findings Sources
4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride Benzyl (C4), Methyl (C2) C₁₇H₂₆Cl₂N₂O 345.31 Dual μ-opioid receptor agonism and σ1 antagonism; no hERG inhibition .
4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride Methyl (C4) C₉H₂₀Cl₂N₂O 243.17 Simplified analog with reduced steric bulk; lower receptor affinity .
9-Benzyl-3-cyclobutyl-3,9-diazaspiro[5.5]undecane Benzyl (C9), Cyclobutyl (C3) C₁₉H₂₈N₂ 284.44 Positional isomer; cyclobutyl enhances conformational rigidity but reduces solubility .
3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride Cyclopropyl (C3) C₁₂H₂₃ClN₂ 230.78 Cyclopropyl improves metabolic stability; moderate σ1 receptor binding .
Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride Ethoxycarbonyl (C1), Oxo (C4) C₁₂H₂₁ClN₂O₃ 276.76 Ester group enhances solubility; limited CNS penetration due to polarity .

Key Observations:

Substituent Position and Activity :

  • The benzyl group at C4 (as in the target compound) optimizes dual μ-opioid/σ1 activity, whereas its relocation to C9 (e.g., 9-benzyl-3-cyclobutyl analog) diminishes potency .
  • Methyl groups at C2 or C4 influence stereoelectronic profiles: C2-methyl enhances σ1 selectivity, while C4-methyl reduces hERG liability but also decreases σ1 binding .

Ester or oxo groups (e.g., ethyl 4-oxo-3,9-diazaspiro[5.5]undecane) increase aqueous solubility but limit blood-brain barrier penetration .

Salt Forms :

  • Dihydrochloride salts (e.g., target compound vs. 4-methyl analog) enhance solubility compared to free bases, critical for in vivo efficacy .

Biological Activity

4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride is a compound belonging to the diazaspiro family, which has garnered interest due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic potential based on recent research findings.

  • Molecular Formula: C₁₆H₂₆Cl₂N₂O
  • Molecular Weight: 333.3 g/mol
  • CAS Number: 2138180-89-7
  • Structure: The compound features a spirocyclic structure that includes a 1-oxa and two nitrogen atoms within its framework, contributing to its unique biological properties.

Research indicates that compounds in the diazaspiro class exhibit various biological activities, including:

  • Inhibition of Soluble Epoxide Hydrolase (sEH): Compounds similar to 4-benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent sEH inhibitors. This enzymatic inhibition can lead to beneficial effects in treating conditions such as chronic kidney disease by lowering serum creatinine levels in animal models .
  • GABA Receptor Antagonism: Some derivatives of diazaspiro compounds have shown activity as competitive antagonists at GABA_A receptors, which are critical in modulating neurotransmission and have implications in treating anxiety and inflammatory responses .

Therapeutic Applications

The biological activities of this compound suggest potential applications in various therapeutic areas:

  • Pain Management: Due to its influence on pain signaling pathways.
  • Obesity Treatment: Its role in metabolic regulation could be beneficial for obesity management .
  • Psychiatric Disorders: The modulation of GABA_A receptors indicates potential use in treating anxiety disorders .

Study 1: sEH Inhibition

In a study focused on the pharmacological effects of diazaspiro compounds, it was demonstrated that certain derivatives exhibited significant inhibition of sEH, leading to improved renal function in a rat model of glomerulonephritis. The compound's oral bioavailability was confirmed, making it a candidate for further clinical exploration .

CompoundDose (mg/kg)Effect on Serum Creatinine
Compound 1930Decreased

Study 2: GABA_A Receptor Activity

Another study evaluated the antagonistic effects on GABA_A receptors using various diazaspiro derivatives. The results indicated that these compounds could influence T cell responses and macrophage activity, which are crucial for immune responses .

CompoundGABA_A Binding Affinity (Ki)
Compound A5.83 ± 0.04 μM
Compound B6.16 ± 0.08 μM

Q & A

Q. What are the common synthetic routes for 4-Benzyl-2-methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride, and what intermediates are critical?

The synthesis typically involves multi-step organic reactions, starting with intermediates such as tert-butyl 2-(pyridin-4-yl)-2,9-diazaspiro[5.5]undecane-9-carboxylate. Key steps include cyclization to form the spirocyclic core, followed by benzylation and methylation. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent side reactions. Post-synthetic purification often employs column chromatography and recrystallization .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Advanced analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) : To verify spirocyclic connectivity and substituent positions via 1H/13C NMR.
  • Infrared Spectroscopy (IR) : To confirm functional groups (e.g., oxa and diaza moieties).
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation. Cross-referencing spectral data with computational simulations (e.g., DFT) enhances accuracy .

Q. What are the solubility and stability profiles under standard laboratory conditions?

While specific data are limited, diazaspiro compounds generally exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, ethanol) but poor solubility in water. Stability studies should include:

  • pH-dependent degradation assays (e.g., 1–13 pH range).
  • Thermogravimetric Analysis (TGA) to assess thermal stability. Storage recommendations: airtight containers at –20°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

Systematic optimization strategies include:

  • Design of Experiments (DoE) : Varying catalysts (e.g., Pd/C for hydrogenation), solvent systems (e.g., THF vs. DCM), and temperature gradients.
  • Kinetic Monitoring : Using inline FTIR or HPLC to track intermediate formation.
  • Microwave-Assisted Synthesis : To reduce reaction time and byproduct formation. Evidence suggests tert-butyl intermediates are particularly sensitive to acidic conditions, necessitating pH control during deprotection .

Q. What methodologies resolve discrepancies in reported biological activity data across studies?

Contradictions may arise from assay variability (e.g., cell line selection, incubation time). Recommended approaches:

  • Orthogonal Assays : Combine enzymatic inhibition studies (e.g., kinase assays) with cell-based viability assays (e.g., MTT).
  • Structured Meta-Analysis : Normalize data using metrics like IC50 fold-changes and adjust for batch effects.
  • Target Engagement Studies : Use SPR or CETSA to validate direct target binding .

Q. How can researchers design experiments to elucidate pharmacokinetic (PK) and pharmacodynamic (PD) properties?

A tiered approach is recommended:

  • In Vitro Models :
  • Caco-2 assays for intestinal permeability.
  • Microsomal Stability Tests (human/rodent liver microsomes).
    • In Vivo Models :
  • Rodent PK Studies : Plasma concentration-time profiles with LC-MS/MS quantification.
  • Tissue Distribution : Radiolabeled compound tracking (e.g., 14C labeling).
    • PD Correlation : Link exposure levels to biomarker modulation (e.g., cytokine levels for immunomodulatory effects) .

Q. What strategies mitigate challenges in studying the compound’s interaction with biological targets?

The spirocyclic structure may confer promiscuity. Solutions include:

  • Proteome-Wide Profiling : Use affinity pulldown combined with quantitative proteomics.
  • Molecular Dynamics (MD) Simulations : To predict binding modes and off-target interactions.
  • Fragment-Based Screening : Identify minimal pharmacophores for target validation .

Methodological Considerations

Q. How should researchers approach structure-activity relationship (SAR) studies for this compound?

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing benzyl with cyclohexyl) to assess steric/electronic effects.
  • Biological Testing : Prioritize high-throughput screening (HTS) against disease-relevant panels (e.g., GPCRs, ion channels).
  • Computational Modeling : Use QSAR to predict activity cliffs and guide synthesis .

Q. What experimental controls are critical for reproducibility in pharmacological studies?

  • Negative Controls : Include vehicle-only and scrambled compound analogs.
  • Positive Controls : Use established inhibitors/agonists for target pathways (e.g., morphine for opioid receptor studies).
  • Blinding : Implement double-blinding in animal studies to reduce bias .

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